1-(4-Chloropyrimidin-5-yl)ethan-1-one
Description
1-(4-Chloropyrimidin-5-yl)ethan-1-one is a pyrimidine derivative featuring a chlorinated pyrimidine ring substituted at the 5-position with an acetyl group. This compound serves as a critical intermediate in organic synthesis, particularly in constructing heterocyclic frameworks. For instance, it reacts with primary amines to yield 6,7-dihydropyrido[2,3-d]pyrimidin-5(8H)-one derivatives, which are pharmacologically relevant scaffolds . Structural elucidation of related compounds, such as 1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethan-1-one, has been confirmed via NMR spectroscopy (¹H and ¹³C), highlighting the importance of spectroscopic techniques in characterizing such molecules .
Properties
Molecular Formula |
C6H5ClN2O |
|---|---|
Molecular Weight |
156.57 g/mol |
IUPAC Name |
1-(4-chloropyrimidin-5-yl)ethanone |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-8-3-9-6(5)7/h2-3H,1H3 |
InChI Key |
LYEMSNCWPQSQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=CN=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloropyrimidin-5-yl)ethan-1-one typically involves the chlorination of pyrimidine derivatives followed by the introduction of an ethanone group. One common method involves the reaction of 4-chloropyrimidine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloropyrimidin-5-yl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted pyrimidine derivatives with various functional groups.
Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.
Reduction Reactions: Products include alcohols and other reduced derivatives.
Scientific Research Applications
1-(4-Chloropyrimidin-5-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Chloropyrimidin-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell division and proliferation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs of 1-(4-Chloropyrimidin-5-yl)ethan-1-one, emphasizing substituent variations and their implications:
Key Observations :
- Substituent Reactivity : The mercapto group in enhances nucleophilicity, enabling disulfide bond formation or metal coordination, unlike the acetyl group in the parent compound.
- Synthetic Utility : Bromination of 1-(4-methyl-2-phenylpyrimidin-5-yl)ethan-1-one using CuBr₂ demonstrates the reactivity of methyl-substituted analogs in halogenation reactions .
Physical and Spectroscopic Properties
- This compound: No direct melting/boiling points are reported, but NMR data for analogs (e.g., 1-(4,6-dichloro-2-(methylthio)pyrimidin-5-yl)ethan-1-one) reveal distinct ¹H-NMR signals at δ 2.65 (s, 3H, SCH₃) and δ 2.60 (s, 3H, COCH₃), confirming substituent effects on chemical shifts .
- 1-(3-Chloro-5-methylpyridin-4-yl)ethan-1-one : Higher solubility in polar solvents compared to pyrimidine analogs is inferred from its pyridine core, which is less aromatic and more basic .
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